![molecular formula C14H17N3O2 B2665512 2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226329-54-9](/img/structure/B2665512.png)

2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

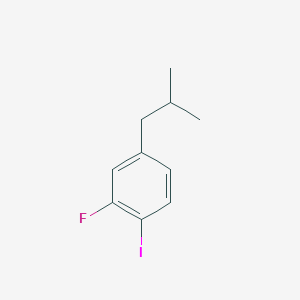

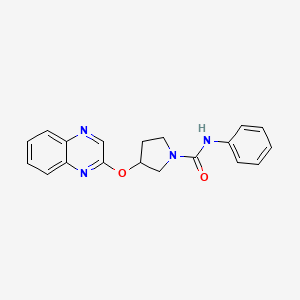

“2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.30 . It is a pyrazolopyrimidine derivative .

Synthesis Analysis

The synthesis of pyrazolopyrimidines, including “2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid”, can be achieved through various methods . One such method involves a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile .Molecular Structure Analysis

The molecular structure of “2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid” consists of a pyrazolopyrimidine core, with a tert-butyl group at the 2-position and a cyclopropyl group at the 7-position .Applications De Recherche Scientifique

Chemical Synthesis and Regio-Orientation

The chemical synthesis and regio-orientation of pyrazolo[1,5-a]pyrimidines, including derivatives like 2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, have been a subject of research due to their significance in medicinal chemistry. These compounds, through their synthesis processes, highlight the challenges and controversies associated with regio-orientation of substituents on the pyrimidine ring. This research contributes to understanding the nucleophilicity of aminopyrazoles and their reactions with bielectrophilic reagents, which is crucial for designing compounds with targeted biological activities (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Synthesis

The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, closely related to pyrazolo[1,5-a]pyrimidine structures, outlines the broader synthetic applications of such compounds in the medicinal and pharmaceutical industries. The use of diversified hybrid catalysts emphasizes the importance of these chemical structures in developing bioavailable and therapeutically significant compounds, showcasing the adaptability and applicability of pyrazolo[1,5-a]pyrimidine derivatives in drug synthesis (Parmar, Vala, & Patel, 2023).

Asymmetric Synthesis via Sulfinimines

In the realm of stereoselective synthesis, the application of tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives, has been explored. This methodology provides access to a diverse array of structurally complex piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant for natural products and therapeutically relevant compounds. Such research underlines the potential of 2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives in the development of new drugs and therapeutic agents (Philip et al., 2020).

Bioactivity and Drug Synthesis

The exploration of functional chemical groups, including pyrazolo[1,5-a]pyrimidines, for the synthesis of novel Central Nervous System (CNS) acting drugs highlights the potential bioactivity of these compounds. Identifying such functional groups aids in the development of compounds with desired CNS activity, including antidepressant, anticonvulsant, and neuroprotective properties. This research area suggests that derivatives of 2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid could be valuable in creating new CNS-active therapeutic agents (Saganuwan, 2017).

Propriétés

IUPAC Name |

2-tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-14(2,3)11-7-12-15-9(13(18)19)6-10(8-4-5-8)17(12)16-11/h6-8H,4-5H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKUHEADDYDJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=CC(=NC2=C1)C(=O)O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)

![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)

![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)

![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)

![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)